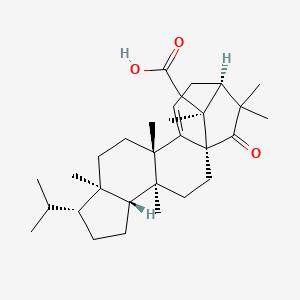
Alstonic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alstonic acid B is a natural compound isolated from the herbs of Alstonia scholaris . It is a type of triterpenoid .
Molecular Structure Analysis
The molecular formula of Alstonic acid B is C30H46O3 . Its molecular weight is 454.7 g/mol . The chemical name is 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid .Physical And Chemical Properties Analysis
Alstonic acid B appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
Alstonic acid B, derived from the Alstonia genus, has shown potential in the development of antimalarial drugs. The Alstonia boonei species is already listed in the African pharmacopoeia for its antimalarial properties . Research into Alstonic acid B could lead to the discovery of new antimalarial compounds that are more effective and have fewer side effects than current treatments.
Respiratory Disease Treatment
In China, formulations containing leaves from the Alstonia scholaris, which may include Alstonic acid B, are used to treat cough and fever symptoms . The compound’s involvement in the treatment of respiratory diseases is supported by the approval of phase I/II clinical trials by the China Food and Drug Administration for a botanical drug derived from A. scholaris leaves .
Antiviral Activity
Alstonic acid B could contribute to the development of new antiviral medications. Strictamine, an indole alkaloid isolated from A. scholaris, exhibited in vitro antiviral activity comparable to acyclovir . This suggests that Alstonic acid B and related compounds could be valuable in creating treatments for viral infections.
Antioxidant Applications
The Alstonia genus, which includes Alstonic acid B, has been identified to contain compounds with significant antioxidant properties . These properties are crucial in pharmaceutical applications where oxidative stress is a contributing factor, such as in the prevention of chronic diseases and aging.
Anti-Cancer Research
Secondary metabolites from the Alstonia genus, potentially including Alstonic acid B, have shown positive results when employed as anti-cancer agents . Further research into these compounds could lead to the development of novel cancer therapies that target specific pathways or mechanisms unique to cancer cells.
Anti-Arthritic Potential
The diverse phytochemicals present in the Alstonia genus, like Alstonic acid B, have demonstrated promising results in anti-arthritic applications . Investigating these compounds could lead to new treatments for arthritis that reduce inflammation and pain without the side effects associated with current medications.
Safety and Hazards
Wirkmechanismus
- Alstonic acid B primarily targets specific cellular components or proteins within the body. Unfortunately, detailed information about its exact targets is limited in the available literature .
- However, we do know that it belongs to the class of triterpenoids and is found in the hydro-alcoholic extract of Alstonia scholaris leaves .
Target of Action
Eigenschaften
IUPAC Name |
2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBXRKYKJHHMS-ALFWALAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)
![(2',2',3',3',4',4',5',5'-Octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B1151628.png)
![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)
![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)